molecular formula C6H12N2 B13778965 1-ethyl-3-methyl-2H-imidazole CAS No. 244023-10-7

1-ethyl-3-methyl-2H-imidazole

Cat. No.: B13778965
CAS No.: 244023-10-7
M. Wt: 112.17 g/mol
InChI Key: IBZJNLWLRUHZIX-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-2H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions, allowing the inclusion of various functional groups . Another method involves the condensation of corresponding bromo-ketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-2H-imidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substituents.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution can introduce various functional groups into the imidazole ring.

Comparison with Similar Compounds

    1-Methylimidazole: Similar in structure but lacks the ethyl group.

    2-Ethylimidazole: Similar but with the ethyl group at a different position.

    4-Methylimidazole: Another isomer with the methyl group at the 4-position.

Uniqueness: 1-Ethyl-3-methyl-2H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other imidazole derivatives may not be as effective .

Properties

CAS No.

244023-10-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-ethyl-3-methyl-2H-imidazole

InChI

InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3

InChI Key

IBZJNLWLRUHZIX-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C=C1)C

Origin of Product

United States

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